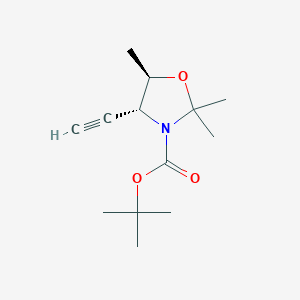

(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

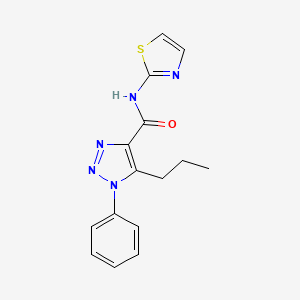

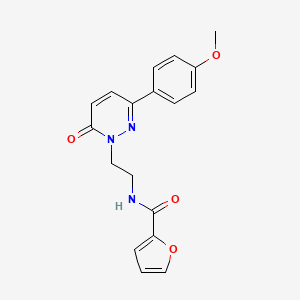

“(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine” is a complex organic compound. The “tert-butyloxycarbonyl” group is a common protecting group in organic synthesis, often used to protect amines .

Molecular Structure Analysis

The compound contains an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The “4-ethynyl” indicates the presence of an ethyne (or acetylene) group attached to the 4th carbon of the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The tert-butyloxycarbonyl group could be removed under acidic or basic conditions, revealing a free amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis of D-ribo-phytosphingosine

This compound has been utilized in the high-yield synthesis of D-ribo-phytosphingosine, a key component in sphingolipid metabolism. The synthesis process, involving microwave-enhanced cross metathesis, demonstrates the utility of this compound in complex organic syntheses (Lombardo et al., 2006).

Creation of Dipeptide 4-nitroanilides

The compound has also been used in the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, which are important in peptide chemistry. This application showcases its versatility in the synthesis of amino acid derivatives and peptides (Schutkowski et al., 2009).

Precursor for Non-natural Amino Acids

Another significant application is its role as a precursor in the synthesis of non-natural α-amino acids. Its ability to undergo various synthetic reactions makes it a valuable tool in the design and synthesis of biologically important compounds (Reginato et al., 2005).

Synthesis of Anticancer Agents

It has been used in the synthesis of functionalized amino acid derivatives that have shown potential as anticancer agents. This application underscores its importance in medicinal chemistry and drug discovery (Kumar et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (4R,5R)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-8-10-9(2)16-13(6,7)14(10)11(15)17-12(3,4)5/h1,9-10H,2-7H3/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGWTCIJHCXRTO-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5R)-2,2-Dimethyl-3-(tert-butyloxycarbonyl)-4-ethynyl-5-methyloxazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2430943.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2430944.png)

![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)

![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2430958.png)